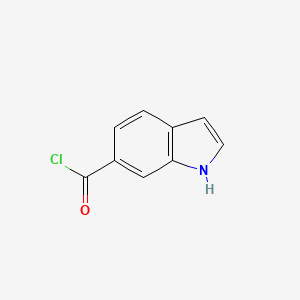

1H-Indole-6-carbonyl chloride

Descripción

BenchChem offers high-quality 1H-Indole-6-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-6-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1H-indole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPUVXAGGCKFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594427 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-02-9 | |

| Record name | 1H-Indole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H-Indole-6-carbonyl chloride CAS 215941-02-9 chemical properties

CAS: 215941-02-9 Formula: C₉H₆ClNO Molecular Weight: 179.60 g/mol

Part 1: Executive Summary

1H-Indole-6-carbonyl chloride is a high-value heterocyclic building block used extensively in medicinal chemistry for Structure-Activity Relationship (SAR) exploration. Unlike the more common 3- or 5-substituted indoles, the 6-position vector allows drug developers to probe specific solvent-exposed regions in protein binding pockets, particularly in kinase inhibitors and GPCR ligands.

This compound presents a unique chemical duality: it contains an electrophilic acid chloride moiety capable of rapid derivatization, coupled with a nucleophilic indole core sensitive to oxidation and electrophilic attack. Successful utilization requires strict adherence to anhydrous protocols to prevent hydrolysis and self-polymerization.

Part 2: Chemical Identity & Physical Profile

The following data aggregates experimental and predicted values. Due to the hydrolytic instability of the acid chloride, in-situ preparation is often preferred over isolation.

| Property | Value | Note |

| Appearance | Off-white to yellow solid | Darkens upon moisture exposure (HCl formation) |

| Melting Point | 124–129 °F (51–54 °C) | Literature value [1] |

| Boiling Point | ~316 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with water/alcohols |

| Density | 1.38 g/cm³ (Predicted) | - |

| LogP | 2.28 (Predicted) | Lipophilic, suitable for CNS drug design |

| Storage | -20°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |

Part 3: Reactivity & Stability Profile (Expertise & Experience)

Understanding the electronic push-pull nature of this molecule is critical for yield optimization.

The Electrophilic Carbonyl (C=O)

The acid chloride at the C6 position is the primary reactive center. It is highly susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Reacts with atmospheric moisture to revert to 1H-indole-6-carboxylic acid and HCl. The generated HCl can autocatalyze the polymerization of the indole ring.

-

Amidation: Reacts rapidly with primary and secondary amines to form stable carboxamides. This is its primary utility in library synthesis.

The Nucleophilic Indole Core

The indole nitrogen (N1) and C3 position are nucleophilic.

-

Competing N-Acylation: In the presence of strong bases (e.g., NaH), the N1 proton (pKa ~16) can be removed, leading to dimerization where one molecule acylates the nitrogen of another.

-

Solution: Use mild organic bases (DIPEA, Pyridine) that are strong enough to neutralize the HCl byproduct but too weak to deprotonate the indole N1, ensuring chemoselectivity at the C6-carbonyl.

Part 4: Synthesis & Handling Protocols

Synthesis Mechanism (Acid to Acid Chloride)

The most reliable method for generating high-purity 1H-Indole-6-carbonyl chloride is the Vilsmeier-Haack type activation using Oxalyl Chloride and catalytic DMF. Thionyl chloride (SOCl₂) is an alternative but often requires harsher thermal conditions that can degrade the indole.

Figure 1: Catalytic activation pathway using DMF/Oxalyl Chloride to generate the acid chloride under mild conditions.

Handling Checklist

-

Atmosphere: Strictly Argon or Nitrogen.

-

Glassware: Oven-dried (>120°C) for at least 2 hours.

-

Solvents: Anhydrous DCM or THF (stabilized).

-

Quenching: Never add water directly to the bulk solid. Quench reaction mixtures into saturated NaHCO₃ solution.

Part 5: Experimental Protocol: Library Scale Amide Coupling

Objective: Synthesis of an Indole-6-carboxamide derivative (General Procedure). Rationale: This protocol uses in situ generation to avoid isolation of the unstable chloride, ensuring maximum yield.

Reagents

-

1H-Indole-6-carboxylic acid (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM), anhydrous

-

Amine (R-NH₂, 1.1 eq)

-

Triethylamine (Et₃N) or DIPEA (2.5 eq)

Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

Suspend Indole-6-carboxylic acid in anhydrous DCM (0.2 M) under Argon.

-

Add catalytic DMF.

-

Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO₂) will be observed.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (indicates conversion to acid chloride).

-

Checkpoint: Aliquot a small sample into MeOH. TLC should show the methyl ester (formed from MeOH quench) and no starting acid.

-

Evaporation (Optional but Recommended): Remove excess Oxalyl Chloride/DCM in vacuo and re-dissolve the residue in fresh anhydrous DCM. This prevents side reactions with the amine.

-

-

Coupling:

-

Cool the acid chloride solution to 0°C.

-

Add the Amine (1.1 eq) followed by Et₃N (2.5 eq) dropwise. Note: Exothermic reaction.

-

Stir at RT for 4–12 hours.

-

-

Workup & Purification:

-

Dilute with DCM.

-

Wash sequentially with:

-

1N HCl (to remove unreacted amine). Caution: Do not use if product is basic.

-

Sat. NaHCO₃ (to remove unreacted acid/hydrolysis byproducts).

-

Brine.

-

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify via flash chromatography (Hexane/Ethyl Acetate gradient).

-

Figure 2: Decision logic for workup and purification of indole-6-carboxamides.

Part 6: References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1H-Indole-6-carbonyl chloride. Retrieved from

-

PubChem. (n.d.). Compound Summary: 1H-Indole-6-carbonyl chloride (CID 18523494). National Library of Medicine. Retrieved from

-

Zhang, M., et al. (2019).[1] Transition metal-free synthesis of valuable disubstituted 2-aryl indoles. Organic Letters, 21(10), 3658-3662. (Cited for general indole handling context). Retrieved from

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: Coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243–2266. (Authoritative source on Acid Chloride/Amide coupling protocols). Retrieved from

Sources

An In-Depth Technical Guide to 1H-Indole-6-carbonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Executive Summary: 1H-Indole-6-carbonyl chloride is a pivotal chemical intermediate, belonging to the indole class of heterocyclic compounds. The indole ring system is a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals, owing to its versatile biological activities.[1][2][3] This guide provides a comprehensive overview of 1H-Indole-6-carbonyl chloride, detailing its physicochemical properties, a robust synthesis protocol, its characteristic chemical reactivity, and its critical role as a building block in the synthesis of high-value compounds, particularly in the field of drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile reagent.

Physicochemical and Spectroscopic Profile

1H-Indole-6-carbonyl chloride is a solid at room temperature, characterized by the fusion of a benzene ring to a pyrrole ring, with a reactive acyl chloride functional group at the 6-position. This unique structure imparts a dual reactivity, which is central to its synthetic utility.

Table 1: Physicochemical Properties of 1H-Indole-6-carbonyl chloride

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [4] |

| Molecular Weight | 179.60 g/mol | [4] |

| CAS Number | 215941-02-9 | [4] |

| IUPAC Name | 1H-indole-6-carbonyl chloride | [4] |

| Appearance | Solid (predicted) | - |

| Melting Point | 148 °C (predicted) | |

| Boiling Point | 316 °C (predicted) |

Spectroscopic Data Interpretation:

While a specific, unified spectrum for this exact compound is not publicly available in the search results, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the indole ring system. A broad singlet for the N-H proton would also be expected, typically downfield. The number of signals and their splitting patterns would confirm the 6-position substitution.

-

¹³C NMR: Carbon signals would appear in the aromatic region (approx. 100-140 ppm). A key signal would be the carbonyl carbon of the acyl chloride, expected to be significantly downfield (approx. 160-180 ppm).[5]

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride would be prominent around 1750-1800 cm⁻¹. An N-H stretching vibration would also be visible around 3300-3500 cm⁻¹.[5][6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179. A characteristic M+2 peak with an intensity of roughly one-third of the molecular ion peak would be observed, confirming the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[5]

Synthesis and Purification

The most direct and industrially scalable synthesis of 1H-Indole-6-carbonyl chloride involves the chlorination of its corresponding carboxylic acid, 1H-Indole-6-carboxylic acid. This transformation is a critical activation step, converting a relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, primed for subsequent nucleophilic substitution reactions.[7]

Causality in Reagent Selection:

Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several compelling reasons.[7][8]

-

Favorable Thermodynamics: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[7] Their evolution from the reaction mixture drives the equilibrium towards the product side according to Le Châtelier's principle, ensuring a high conversion rate.

-

Ease of Purification: The gaseous nature of the byproducts simplifies the workup procedure, as they are easily removed, often leaving a relatively pure crude product that can be purified by simple recrystallization or distillation under reduced pressure.

-

High Reactivity: Thionyl chloride is a powerful chlorinating agent for carboxylic acids, typically providing high yields under mild conditions.[9]

A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent acylating agent that serves as the active catalyst in the cycle.[9]

Detailed Experimental Protocol:

Reaction: 1H-Indole-6-carboxylic acid to 1H-Indole-6-carbonyl chloride

-

Materials:

-

1H-Indole-6-carboxylic acid (1.0 eq)[10]

-

Thionyl chloride (SOCl₂, 2.0-3.0 eq)

-

N,N-dimethylformamide (DMF, catalytic, ~0.1 eq)

-

Anhydrous toluene or dichloromethane (DCM) as solvent

-

-

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1H-Indole-6-carboxylic acid (1.0 eq).

-

Inert Atmosphere: Purge the system with dry nitrogen or argon. It is crucial to maintain an anhydrous environment as acyl chlorides readily hydrolyze in the presence of moisture.[11]

-

Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 2-3 drops) to the stirring slurry.

-

Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature via a dropping funnel. The reaction is exothermic and may involve gas evolution (SO₂ and HCl).

-

Reaction: Heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 1H-Indole-6-carbonyl chloride is often obtained as a solid.

-

Purification: The crude product can be purified by recrystallization from a non-polar solvent like hexane or by short-path distillation under high vacuum if it is a low-melting solid.

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of 1H-Indole-6-carbonyl chloride.

Chemical Reactivity and Mechanistic Insights

The synthetic value of 1H-Indole-6-carbonyl chloride stems from its two distinct reactive centers: the highly electrophilic carbonyl carbon of the acyl chloride and the electron-rich indole nucleus.

A. Nucleophilic Acyl Substitution at the Carbonyl Group

The acyl chloride is the most reactive of the carboxylic acid derivatives and readily undergoes nucleophilic acyl substitution.[11] This allows for the facile synthesis of a wide range of derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses by expelling the chloride ion—an excellent leaving group.[12]

-

Amidation: Reaction with primary or secondary amines yields the corresponding amides. This is one of the most common applications, as the amide bond is a cornerstone of many pharmaceutical structures.

-

Esterification: Reaction with alcohols produces esters. A weak base like pyridine is often added to neutralize the HCl byproduct.

-

Friedel-Crafts Acylation: It can act as an acylating agent for electron-rich aromatic rings in the presence of a Lewis acid, forming diaryl ketones.

-

Ketone Synthesis: Reaction with organometallic reagents like Gilman reagents (organocuprates) provides ketones. Stronger organometallics like Grignard reagents typically lead to over-addition to form tertiary alcohols.[11][12]

B. Electrophilic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[13]

-

Positional Selectivity: Electrophilic substitution on the indole nucleus overwhelmingly favors the C3 position due to the superior resonance stabilization of the resulting cationic intermediate (Wheland intermediate). If the C3 position is blocked, substitution may occur at C2 or on the benzene ring.[14]

-

Influence of the C6-Carbonyl Group: The carbonyl chloride group at the 6-position is an electron-withdrawing, deactivating group. It reduces the nucleophilicity of the entire indole system, making electrophilic substitution reactions more difficult compared to unsubstituted indole. However, the strong preference for C3 substitution generally remains.

Reactivity Pathways Diagram:

Caption: Key reactivity pathways of 1H-Indole-6-carbonyl chloride.

Core Applications in Research and Drug Development

The primary value of 1H-Indole-6-carbonyl chloride is its function as a versatile synthetic intermediate for introducing the indole-6-carboxamide, ester, or ketone moiety into target molecules. This is particularly relevant in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Scaffold for Bioactive Molecules: The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs for treating conditions from cancer to migraines.[1][3] 1H-Indole-6-carbonyl chloride provides a reliable entry point for functionalizing the C6 position, a less-explored vector for SAR compared to the more common C2, C3, and N1 positions.

-

Synthesis of Amide Libraries: In drug discovery, libraries of amides are frequently synthesized to explore the chemical space around a lead compound. By reacting 1H-Indole-6-carbonyl chloride with a diverse panel of amines, researchers can rapidly generate a library of indole-6-carboxamides to identify compounds with optimal potency, selectivity, and pharmacokinetic properties.

-

Precursor for Complex Heterocycles: The carbonyl group can participate in cyclization reactions to build more complex, fused heterocyclic systems, further expanding the molecular diversity accessible from this starting material. For instance, indole derivatives are used in the synthesis of complex alkaloids and anti-neoplastic agents.[1]

Safety, Handling, and Storage

As a reactive acyl chloride, 1H-Indole-6-carbonyl chloride requires careful handling to ensure safety and maintain chemical integrity.

-

Hazard Profile: Acyl chlorides are corrosive and lachrymatory. They cause severe skin burns and eye damage. The compound is also harmful if swallowed.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Moisture Sensitivity: It reacts violently with water and other protic solvents to release corrosive HCl gas. All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Indole-6-carbonyl chloride. PubChem. Retrieved February 21, 2026, from [Link]

-

Filo. (2025, October 22). Identify the compound with the following spectroscopic data. Retrieved February 21, 2026, from [Link]

-

El-Mekabaty, A., & El-Faham, A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33549-33570. [Link]

-

Zhang, J., et al. (2024). Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium carbide. Journal of Chemical Sciences, 136(1), 35. [Link]

-

Houghton, P. J., et al. (2007). A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators. Molecules, 12(7), 1438-1445. [Link]

-

Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved February 21, 2026, from [Link]

-

Bellina, F., & Rossi, R. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 972-1011. [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 21, 2026, from [Link]

-

Hrizi, C., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5328. [Link]

- Google Patents. (n.d.). US6770783B1 - Method for producing acid chlorides.

-

Somei, M., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES, 95(1), 461-470. [Link]

-

Ranu, B. C., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1729. [Link]

-

OCLUE - Open Textbook Publishing. (n.d.). Chapter 7: Nucleophilic attack at the carbonyl carbon. Retrieved February 21, 2026, from [Link]

-

Al-Soud, Y. A., et al. (2021). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Molecules, 26(17), 5304. [Link]

-

Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved February 21, 2026, from [Link]

-

Phys.org. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved February 21, 2026, from [Link]

-

Mayr, H., et al. (2006). Nucleophilic Reactivities of Indoles. Journal of the American Chemical Society, 128(13), 4435-4444. [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Kumar, A., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(15), 8149-8156. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 21, 2026, from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. BJOC - Carbonylative synthesis and functionalization of indoles [beilstein-journals.org]

- 3. news-medical.net [news-medical.net]

- 4. 1H-Indole-6-carbonyl chloride | C9H6ClNO | CID 18523494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identify the compound with the following spectroscopic data: a. According.. [askfilo.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A General Synthesis of Tris-Indole Derivatives as Potential Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 13. researchgate.net [researchgate.net]

- 14. bhu.ac.in [bhu.ac.in]

1H-Indole-6-carbonyl chloride medicinal chemistry scaffold applications

Scaffold Architecture, Synthetic Protocols, and Therapeutic Applications

Executive Summary

The 1H-indole-6-carbonyl chloride scaffold represents a critical "vector-enabling" intermediate in modern drug discovery. Unlike the naturally ubiquitous 3-substituted indoles (tryptamine derivatives), the 6-substituted indole allows medicinal chemists to project pharmacophores into solvent-exposed regions or specific hydrophobic pockets (e.g., the hinge region of kinases) without disrupting the hydrogen-bonding capability of the indole N1-H.

This guide provides a rigorous technical analysis of generating and utilizing this electrophilic scaffold. It addresses the instability of the acid chloride intermediate, outlines self-validating synthetic protocols, and details its application in kinase inhibition and antiviral research.

Part 1: Chemical Architecture & Reactivity

1.1 The "Vector" Advantage

In Structure-Activity Relationship (SAR) studies, the position of substitution on the indole ring dictates the spatial orientation of the attached ligand.

-

C3 Position: Projects into the deep hydrophobic core (mimicking tryptophan).

-

C6 Position: Projects laterally, often towards the solvent front or "gatekeeper" residues in kinase ATP-binding pockets. This makes the 6-carbonyl linkage ideal for solubilizing tails or bulky specificity-determining groups.

1.2 Electronic Stabilization

Indoles are electron-rich and prone to acid-catalyzed polymerization (via C3 protonation). However, the presence of a carbonyl chloride (a strong electron-withdrawing group, EWG) at the C6 position deactivates the ring.

-

Benefit: This deactivation makes the scaffold more stable to oxidation and electrophilic attack at C3 during handling compared to unsubstituted indoles.

-

Risk: The C6-carbonyl chloride moiety itself is highly moisture-sensitive and will hydrolyze back to the carboxylic acid if not handled under strictly anhydrous conditions.[1]

Part 2: Synthetic Methodology (The "How-To")

Directive: The 1H-indole-6-carbonyl chloride is rarely isolated for long-term storage due to hydrolytic instability. The industry-standard approach is in situ generation followed by immediate coupling.

2.1 Protocol: In Situ Generation and Amidation

This protocol minimizes side reactions such as N-acylation or dimerization.

Reagents:

-

Precursor: Indole-6-carboxylic acid (CAS: 1670-82-2)

-

Chlorinating Agent: Oxalyl chloride (preferred over Thionyl chloride for milder byproduct removal).

-

Catalyst: N,N-Dimethylformamide (DMF) - Essential for Vilsmeier-Haack type activation.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Workflow:

-

Activation (Acid Chloride Formation):

-

Suspend 1.0 eq of Indole-6-carboxylic acid in anhydrous DCM under Argon/Nitrogen atmosphere.

-

Add catalytic DMF (2-3 drops per gram of substrate).

-

Add 1.2 eq of Oxalyl chloride dropwise at 0°C.

-

Observation: Gas evolution (CO, CO2) indicates reaction progress.

-

Stir at room temperature for 2 hours until the solution becomes clear (indicates conversion of suspension to soluble acid chloride).

-

Critical Step: Evaporate solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the residue in fresh anhydrous DCM. Do not expose to humid air.

-

-

Coupling (Nucleophilic Acyl Substitution):

-

To the fresh acid chloride solution, add the amine nucleophile (1.1 eq).

-

Add non-nucleophilic base: Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge HCl.

-

Stir at 0°C to RT for 4-12 hours.

-

-

Workup:

-

Quench with saturated NaHCO3.

-

Extract with EtOAc/DCM.[2]

-

Purify via flash chromatography.

-

2.2 Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovery of Acid | Hydrolysis of chloride intermediate. | Ensure glassware is flame-dried. Use Schlenk line techniques. |

| N1-Acylation (Dimerization) | Base was too strong or added too fast. | Use DIPEA instead of TEA. Keep reaction cold (0°C) during addition. |

| Incomplete Activation | Lack of catalyst. | Ensure catalytic DMF is added; it forms the reactive chloroiminium intermediate. |

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing 6-substituted indole libraries.

Caption: Figure 1. Synthetic workflow for generating Indole-6-carboxamide libraries via the acid chloride intermediate.

Part 4: Medicinal Chemistry Applications[3][4][5][6][7][8][9][10]

The 1H-indole-6-carbonyl chloride scaffold is a precursor to "Privileged Structures" in two primary therapeutic areas.

4.1 Kinase Inhibition (The "Hinge Binder" Strategy)

In kinase drug discovery, the indole NH often binds to the hinge region of the ATP-binding pocket. The 6-position allows the molecule to extend into the solvent-exposed region or the "Region I" hydrophobic pocket.

-

Target: Checkpoint Kinase 1 (CHEK1) and Cyclin-Dependent Kinases (CDKs).

-

Mechanism: Indole-6-carboxamides have been designed to inhibit CHEK1, a key regulator of the DNA damage response. The amide linker at C6 provides rigidity and hydrogen-bonding capability to interact with residues like Lys38 or Glu91 in various kinases.

-

Data Point: Substitution at C6 with basic amines (via the acid chloride) often improves solubility and cellular potency compared to C5-substituted analogs [1].

4.2 Antiviral Agents (HCV NS5B)

The indole-6-carboxamide moiety acts as a non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

-

Binding Mode: These inhibitors bind to the "Thumb II" allosteric site. The 6-carbonyl group directs bulky hydrophobic groups (e.g., cyclohexyl, phenyl) into a deep hydrophobic pocket, locking the enzyme in an inactive conformation.

4.3 Structural Biology Visualization

Caption: Figure 2. SAR Decision Tree illustrating how the 6-position vector drives therapeutic selectivity.

Part 5: Stability & Storage Guidelines

For researchers handling the 1H-indole-6-carbonyl chloride intermediate:

-

Shelf Life: < 24 hours in solution. Do not store.

-

Storage: If isolation is absolute necessary, store as a solid under Argon at -20°C in a sealed vial.

-

Indicator of Degradation: Formation of white precipitate (Indole-6-carboxylic acid) in DCM solution indicates moisture ingress.

References

-

Huang, S., et al. (2006).[3] "Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.[3]

-

Okauchi, T., et al. (2000).[4] "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides." Organic Letters, 2(10), 1485-1487.

- Beaulieu, P. L., et al. (2006). "Indole-6-carboxamides as non-nucleoside inhibitors of HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters.

-

PubChem. "Indole-6-carboxylic acid (Precursor Data)."

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

structure-activity relationship (SAR) of indole-6-carbonyl derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Indole-6-Carbonyl Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets. This guide focuses specifically on the indole-6-carbonyl framework, a subset of indole derivatives that has demonstrated significant potential, particularly in oncology. We will provide an in-depth analysis of the structure-activity relationships (SAR) for this scaffold, with a primary focus on its role in inhibiting key receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of current knowledge to inform future discovery efforts.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic motif in therapeutic agent design.[2] Its prevalence is highlighted by its core presence in essential biomolecules like the neurotransmitter serotonin and the amino acid tryptophan, as well as in a wide range of pharmaceuticals, including the anti-inflammatory drug Indomethacin and the vinca alkaloid anticancer agents.[1][4] The structural versatility of the indole core allows for extensive chemical modification at multiple positions (the N1-position of the pyrrole ring and the C2, C3, C4, C5, C6, and C7 positions), enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[2][3]

This guide delves into the specific class of indole-6-carbonyl derivatives . The strategic placement of a carbonyl group at the C6 position provides a critical anchor point for introducing diverse chemical functionalities. Recent research has illuminated these derivatives as potent modulators of key signaling pathways implicated in cancer, primarily through the inhibition of receptor tyrosine kinases (RTKs).[5][6]

Core Biological Targets: EGFR and VEGFR-2 Kinases

A significant body of research on indole-6-carbonyl derivatives has centered on their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6][7]

-

EGFR: This receptor is a member of the ErbB family of RTKs. Upon activation by its ligands (e.g., EGF), EGFR triggers downstream signaling cascades, such as the RAS/MAPK pathway, which are crucial for cell proliferation and survival.[2] Overexpression or mutation of EGFR is a common feature in many cancers, including non-small cell lung cancer and colorectal cancer, making it a validated and highly attractive therapeutic target.[5][8]

-

VEGFR-2: This is the main mediator of the pro-angiogenic signals of VEGF.[6] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary oxygen and nutrients.[8] Inhibition of VEGFR-2 is therefore a proven strategy for halting tumor progression.[6]

The dual inhibition of EGFR and VEGFR-2 is a particularly powerful anticancer strategy, as it simultaneously attacks tumor cell proliferation and the blood supply that sustains it. The indole-6-carbonyl scaffold has proven to be an effective starting point for designing such multi-target agents.[5]

Structure-Activity Relationship (SAR) Analysis

SAR studies on indole-6-carbonyl derivatives have revealed that the nature of the substituent attached to the C6-carbonyl group is the primary determinant of biological activity and target selectivity.[5][7] Research has focused on two principal classes of derivatives: hydrazones and oxadiazoles .[5][6] A key finding is that the presence of an aryl or heteroaryl fragment attached to a linker at the C6 position is essential for potent anti-tumor activity.[5][7]

Indole-6-Carboxylic Acid Hydrazone Derivatives (EGFR Inhibitors)

By modifying the indole-6-carboxylic acid core into a hydrazone linkage, researchers have developed a series of potent EGFR inhibitors.[5]

-

The Aryl Moiety: The nature of the aromatic ring attached to the hydrazone is critical. Compound 4a , which features an unsubstituted phenyl ring, was identified as a highly potent EGFR inhibitor and a top-performing cytotoxic agent against several cancer cell lines.[6]

-

Substitutional Effects: The introduction of various substituents on this terminal aryl ring allows for the fine-tuning of activity. For example, compound 3b was also highlighted for its potent antiproliferation activity.[5] The specific substitutions on the aryl ring likely optimize interactions within the ATP-binding pocket of the EGFR kinase domain.

Indole-6-Carboxylic Acid Oxadiazole Derivatives (VEGFR-2 Inhibitors)

Transforming the C6-carbonyl group into a 1,3,4-oxadiazole ring shifts the primary target selectivity towards VEGFR-2.[6]

-

The Aryl Moiety: As with the hydrazone series, an appended aryl or heteroaryl group is required for activity.[7]

-

Substitutional Effects: The electronic properties of the substituent on the aryl ring significantly impact potency. Compound 6c , which contains a chloro group at the 4-position of the aromatic ring, demonstrated the highest VEGFR-2 enzyme inhibitory activity in its series.[6] Similarly, compound 6e was noted for its strong antiproliferative effects and high VEGFR-2 inhibitory activity.[5] The electron-withdrawing nature of the chlorine atom may enhance binding affinity within the VEGFR-2 active site.

The diagram below illustrates the general SAR findings for these derivatives.

Caption: Key SAR points for indole-6-carbonyl derivatives.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC₅₀) for the most potent compounds discussed, demonstrating their efficacy against various cancer cell lines.

| Compound | Derivative Class | Primary Target | Cell Line | IC₅₀ (µM) | Reference |

| 4a | Hydrazone | EGFR | HepG2 | Potent | [6] |

| HCT-116 | Potent | [6] | |||

| A549 | Potent | [6] | |||

| 3b | Hydrazone | EGFR | HCT-116 | Potent | [5] |

| HeLa | Potent | [5] | |||

| HT-29 | Potent | [5] | |||

| 6c | Oxadiazole | VEGFR-2 | HepG2 | Potent | [6] |

| HCT-116 | Potent | [6] | |||

| A549 | Potent | [6] | |||

| 6e | Oxadiazole | VEGFR-2 | HCT-116 | Potent | [5] |

| HeLa | Potent | [5] | |||

| HT-29 | Potent | [5] |

Note: The sources describe these compounds as the "most effective" or having the "highest activity" without always providing specific numerical IC₅₀ values in the abstract. "Potent" indicates high activity as reported in the corresponding study.

Mechanism of Action: Apoptosis Induction

The cytotoxic effects of these indole-6-carbonyl derivatives are a direct result of their kinase inhibition. By blocking EGFR and VEGFR-2 signaling, they halt the pro-survival and pro-proliferative signals within cancer cells. This disruption ultimately leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis (programmed cell death), often via the extrinsic pathway.[5][6]

Caption: Mechanism of action for antiproliferative indole-6-carbonyl derivatives.

Experimental Protocols

Reproducibility is key to scientific advancement. The following are generalized but detailed protocols for the synthesis and evaluation of indole-6-carbonyl derivatives, based on published methodologies.[5][6][7]

General Synthesis of Indole-6-Carboxylic Acid Hydrazones (e.g., Compound 4a)

This protocol outlines the conversion of a starting indole-6-carboxylate ester to the final hydrazone product.

-

Step 1: Hydrazide Formation

-

To a solution of the starting ethyl indole-6-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

-

Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting solid, indole-6-carbohydrazide, is often used in the next step without further purification.

-

-

Step 2: Hydrazone Formation

-

Dissolve the indole-6-carbohydrazide (1.0 eq) in a suitable solvent like ethanol.

-

Add the desired aromatic aldehyde (e.g., benzaldehyde for compound 4a) (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure hydrazone derivative.

-

Characterize the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and HR-MS.[5]

-

Cytotoxicity Evaluation via MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Step 1: Cell Seeding

-

Culture cancer cell lines (e.g., HCT-116, HeLa, A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of media.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Step 2: Compound Treatment

-

Prepare stock solutions of the synthesized indole derivatives in DMSO.

-

Create a series of dilutions of each compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plates and add 100 µL of media containing the various compound concentrations to the wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

Step 3: MTT Addition and Measurement

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Perspectives

The indole-6-carbonyl scaffold is a highly promising framework for the development of novel anticancer agents. Structure-activity relationship studies have clearly demonstrated that by appending different functionalities to the C6-carbonyl group via linkers like hydrazones and oxadiazoles, it is possible to create potent and selective inhibitors of key cancer targets such as EGFR and VEGFR-2. The presence of a terminal aryl or heteroaryl group is indispensable for activity, and substitutions on this ring are critical for optimizing potency.

Future work in this area should focus on:

-

Expanding the Linker Chemistry: Exploring alternative linkers beyond hydrazones and oxadiazoles could yield compounds with novel target profiles or improved pharmacokinetic properties.

-

Decorating the Indole Core: While the focus has been on the C6-substituent, systematic modification at other positions of the indole ring (N1, C2, C5) could further enhance potency and selectivity.

-

Broadening the Target Scope: Screening these derivatives against a wider panel of kinases and other cancer-related targets may uncover new mechanisms of action and therapeutic applications.

-

In Vivo Evaluation: Promising lead compounds, such as 4a and 6c , warrant further investigation in preclinical animal models to assess their efficacy, toxicity, and overall drug-like properties.

By leveraging the foundational SAR knowledge outlined in this guide, medicinal chemists are well-equipped to design the next generation of indole-6-carbonyl derivatives with enhanced therapeutic potential.

References

- Kumar, D., Sharma, S., et al. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Drug Targets.

- Bang, M. J., & Deb, M. L. (2026). Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review. Current Organic Chemistry.

- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

- ResearchGate. (n.d.). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives.

- Taylor & Francis Online. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships.

- Benchchem. (n.d.). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery.

- Allawi, M. M., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed.

- Mahmood, A. A. R., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PMC.

- Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.

- ResearchGate. (2026). New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF.

- MDPI. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives.

- Scribd. (n.d.). Indole Derivatives Synthesis & Evaluation.

- MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.

- PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.

- ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.

- Frontiers. (2021). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.

- Semantic Scholar. (n.d.). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents.

- PubMed Central. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review.

- ResearchGate. (n.d.). SAR of new compounds 5a-k and 6a-c.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

1H-Indole-6-carbonyl chloride melting point and physical appearance

An In-Depth Technical Guide to 1H-Indole-6-carbonyl chloride: Properties, Synthesis, and Handling

This guide provides a comprehensive technical overview of 1H-Indole-6-carbonyl chloride, a key synthetic intermediate for researchers, chemists, and professionals in drug development. We will delve into its core physicochemical properties, provide validated experimental protocols, and discuss its chemical reactivity and handling, grounding all information in established scientific principles.

Core Molecular Profile

1H-Indole-6-carbonyl chloride (CAS No. 215941-02-9) is a derivative of indole, a ubiquitous heterocyclic scaffold in pharmaceuticals and biologically active compounds.[1] The introduction of the highly reactive acyl chloride group at the 6-position of the indole ring makes this compound a valuable building block for creating amide, ester, and ketone linkages, enabling the synthesis of diverse and complex molecular architectures.

Physicochemical & Structural Data

The fundamental properties of 1H-Indole-6-carbonyl chloride are summarized below. These data are crucial for reaction planning, purification, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | 1H-indole-6-carbonyl chloride | [2] |

| CAS Number | 215941-02-9 | [2][3] |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.60 g/mol | [2] |

| Melting Point | 148 °C | [4] |

| Physical Appearance | Expected to be a light-colored (white to yellow/tan) crystalline solid or powder. | Inferred from related compounds[5][6][7] |

| Boiling Point | ~308-316 °C (Predicted) | [4] |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols). |

Synthesis and Characterization

The reliable synthesis and rigorous characterization of 1H-Indole-6-carbonyl chloride are paramount for its effective use in subsequent reactions.

Synthetic Workflow

The most direct and common laboratory synthesis involves the conversion of the corresponding carboxylic acid using a chlorinating agent. A standard two-step sequence starting from the commercially available methyl ester is outlined below.

Caption: Synthetic pathway for 1H-Indole-6-carbonyl chloride.

Protocol 1: Synthesis of 1H-Indole-6-carboxylic acid (Precursor) [6]

-

To a solution of methyl 1H-indole-6-carboxylate (1.0 eq) in a 2:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water, add lithium hydroxide monohydrate (LiOH·H₂O, ~2.5 eq).

-

Heat the reaction mixture to 60°C and stir for 6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the organic solvents under reduced pressure.

-

Dissolve the remaining aqueous residue in water and acidify to a low pH (~2-3) using 1M HCl.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1H-indole-6-carboxylic acid as a tan powder.[6]

Protocol 2: Synthesis of 1H-Indole-6-carbonyl chloride (Representative protocol based on a standard procedure[7])

-

Suspend 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).

-

Add oxalyl chloride ((COCl)₂, ~3.0 eq) dropwise to the suspension.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Heat the mixture to a gentle reflux (~40°C) for 1.5-2 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.

-

After cooling, concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM. The resulting solid is 1H-Indole-6-carbonyl chloride, which is often used immediately in the next step without further purification.[7]

Characterization: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range (typically < 1°C) suggests high purity, while a broad and depressed range indicates the presence of impurities.

Protocol 3: Capillary Melting Point Determination

-

Sample Preparation: Ensure the crystalline sample of 1H-Indole-6-carbonyl chloride is completely dry. Crush a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end to a height of 2-3 mm.[2]

-

Measurement (Initial): Place the capillary in a melting point apparatus. Heat rapidly to get an approximate melting temperature.

-

Measurement (Accurate): Allow the apparatus to cool ~20°C below the approximate melting point. Insert a new sample and heat slowly, at a rate of no more than 1-2°C per minute, as you approach the expected melting point.[2][8]

-

Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁–T₂. For pure 1H-Indole-6-carbonyl chloride, this should be centered around 148 °C.

Characterization: Expected Spectroscopic Signatures

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

N-H Proton: A broad singlet is expected far downfield, typically > 11.0 ppm, characteristic of an indole N-H.

-

Aromatic Protons: The indole ring protons will appear in the aromatic region (~6.5-8.5 ppm). Based on the 6-carbonyl substitution pattern, one would expect:

-

H7 (adjacent to the carbonyl group) to be the most downfield aromatic proton, likely appearing as a singlet or narrow doublet around 8.0-8.2 ppm.

-

H5 (ortho to the carbonyl) to also be downfield, likely as a doublet of doublets.

-

H4, H2, and H3 will appear further upfield, with splitting patterns determined by their coupling to adjacent protons.

-

-

The exact chemical shifts and coupling constants would require experimental determination.

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp peak is expected around 3300-3400 cm⁻¹.

-

C=O Stretch (Acyl Chloride): A very strong, sharp absorption band is characteristic of the carbonyl group in an acyl chloride. Due to the electron-withdrawing nature of the chlorine atom, this peak is expected at a high wavenumber, typically in the range of 1780-1815 cm⁻¹ .[9] This peak is a key diagnostic feature.

-

C=C Stretch (Aromatic): Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, corresponding to the indole ring.

Chemical Reactivity and Applications

The utility of 1H-Indole-6-carbonyl chloride stems from the high electrophilicity of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Caption: Key reactions of 1H-Indole-6-carbonyl chloride.

Amide Bond Formation

This is the most common application, crucial for synthesizing many drug candidates. The reaction with primary or secondary amines is typically rapid and high-yielding.

Representative Protocol 4: Synthesis of N-Benzyl-1H-indole-6-carboxamide

-

Dissolve benzylamine (1.0 eq) and a non-nucleophilic base like triethylamine (Et₃N, 1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Prepare a separate solution of 1H-Indole-6-carbonyl chloride (1.1 eq) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or silica gel chromatography.

This methodology provides a direct route to link the indole-6-carboxamide core to various fragments, a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1H-Indole-6-carbonyl chloride is a reactive chemical and must be handled with appropriate precautions.

-

Hazards:

-

Corrosive: Acyl chlorides react with moisture (e.g., in the air, on skin, in mucous membranes) to produce hydrochloric acid (HCl), causing severe burns.

-

Toxicity: Harmful if swallowed or in contact with skin. Causes serious eye damage.[8]

-

Lachrymator: The HCl produced upon hydrolysis is irritating to the eyes.

-

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile is often insufficient; butyl rubber or neoprene may be required).

-

Keep away from water and all sources of moisture to prevent decomposition and the release of HCl gas.

-

Use dry glassware and anhydrous solvents for all reactions.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to prolong shelf life.

-

Keep away from incompatible materials, especially water, alcohols, amines, and strong bases.

-

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 20, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 20, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18523494, 1H-Indole-6-carbonyl chloride. Retrieved February 20, 2026, from [Link]

- Unknown. (n.d.). DETERMINATION OF MELTING POINTS.

-

U.S. Environmental Protection Agency. (2025, October 15). 1H-Indole-6-carbonyl chloride Properties. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved February 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1H-Indole-6-carbonyl chloride - Related Substances. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1H-Indole-6-carbonyl chloride - Toxics Release Inventory. Retrieved February 20, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 20, 2026, from [Link]

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

-

Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of carbonyl groups with aniline. [Diagram]. Retrieved February 20, 2026, from [Link]

-

ResearchGate. (2018, December 6). What is the simplest method for indole synthesis from aniline?. Retrieved February 20, 2026, from [Link]

-

The Journal of Organic Chemistry. (2021, August 5). Synthesis of a Series of Diaminoindoles. Retrieved February 20, 2026, from [Link]

-

LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 20, 2026, from [Link]

-

Khan Academy. (n.d.). IR signals for carbonyl compounds. [Video]. Retrieved February 20, 2026, from [Link]

- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

-

RSC Publishing. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved February 20, 2026, from [Link]

Sources

- 1. 1H-Indole-6-carbonyl chloride | C9H6ClNO | CID 18523494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. comptox.epa.gov [comptox.epa.gov]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. 1H-INDOLE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. merckmillipore.com [merckmillipore.com]

Technical Guide: Reaction Conditions for Acylation using 1H-Indole-6-carbonyl chloride

Part 1: Strategic Overview

1H-Indole-6-carbonyl chloride is a bifunctional intermediate critical in the synthesis of kinase inhibitors, GPCR ligands, and indole-based alkaloids. Its utility, however, is matched by its chemical instability. Unlike simple benzoyl chlorides, this reagent presents a "Janus-faced" reactivity profile:

-

Electrophilic Site: The acid chloride (-COCl) at position 6.

-

Nucleophilic Sites: The indole nitrogen (N1) and the C3 carbon are inherent nucleophiles.

The Central Challenge: Without careful control, 1H-Indole-6-carbonyl chloride can undergo self-condensation (intermolecular Friedel-Crafts acylation or N-acylation), leading to insoluble oligomers. Consequently, this reagent is rarely isolated for long-term storage.

Core Directive: The most robust protocols utilize in-situ generation followed immediately by nucleophilic trapping (Amidation, Esterification, or Friedel-Crafts).

Part 2: Critical Control Points & Mechanistic Logic

The "Make-and-Use" Imperative

Commercial availability of the acid chloride is limited due to hydrolysis and dimerization risks. Standard practice involves converting 1H-Indole-6-carboxylic acid to the chloride immediately prior to use.

-

Reagent of Choice: Thionyl chloride (

) is preferred over Oxalyl chloride for scale-up due to atom economy, though Oxalyl chloride/DMF (catalytic) is milder for small-scale medicinal chemistry. -

Validation: Conversion is monitored by quenching an aliquot with methanol and checking for the methyl ester via LC-MS.

N-Protection: To Protect or Not?

-

Naked Indole (Unprotected): Feasible for simple amide couplings where the external amine is a significantly better nucleophile than the indole N1/C3. Requires rapid addition and low temperatures (

). -

Protected Indole (Recommended): For Friedel-Crafts acylation or reactions with weak nucleophiles, the indole nitrogen must be protected (e.g., Tosyl, Boc, SEM) to prevent self-polymerization.

Solvent Selection

-

Avoid: Protophilic solvents (water, alcohols) and highly Lewis-basic solvents (DMSO) that react with the acid chloride.

-

Preferred: Dichloromethane (DCM) for solubility; THF (anhydrous) for couplings; Toluene for Friedel-Crafts.

Part 3: Detailed Experimental Protocols

Protocol A: Amide Coupling (N-Acylation)

Best for: Synthesizing amide libraries, drug linkers.

Mechanism: Nucleophilic acyl substitution via an addition-elimination pathway.[1] Prerequisite: Anhydrous conditions.

Step 1: In-Situ Generation of Acid Chloride

-

Setup: Charge a dry round-bottom flask with 1H-Indole-6-carboxylic acid (1.0 equiv) under Argon/Nitrogen atmosphere.

-

Solvent: Suspend in anhydrous DCM or Toluene (5–10 mL per gram).

-

Activation: Add Thionyl Chloride (

) (2.0–5.0 equiv) dropwise.-

Catalyst: Add 1-2 drops of dry DMF to catalyze the formation (Vilsmeier-Haack type intermediate).

-

-

Reaction: Reflux at

for 2–3 hours. The suspension should clear, indicating conversion to the acid chloride. -

Isolation: Concentrate in vacuo to remove excess

and HCl. Co-evaporate with dry toluene (

Step 2: Coupling[2]

-

Dissolution: Redissolve the crude acid chloride residue in anhydrous DCM or THF . Cool to

. -

Base: Add a non-nucleophilic organic base: DIPEA (Hünig's base) or Triethylamine (TEA) (2.0–3.0 equiv).

-

Why? To neutralize the HCl generated and regenerate the nucleophilic amine.

-

-

Nucleophile Addition: Add the Target Amine (1.0–1.2 equiv) slowly.

-

Completion: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Workup: Quench with saturated

. Extract with EtOAc/DCM. Wash organic layer with 1N HCl (if product is not basic) and Brine. Dry over

Protocol B: Friedel-Crafts Acylation (C-Acylation)

Best for: Synthesis of aryl ketones (diaryl indoles). Critical Constraint: The Indole Nitrogen MUST be protected (e.g., N-Tosyl) to prevent the indole ring from acting as the nucleophile and attacking its own tail.

-

Reagent: N-Tosyl-Indole-6-carbonyl chloride (prepared as above from N-Tosyl acid).

-

Substrate: Electron-rich aromatic (e.g., Anisole, Xylene).

-

Catalyst: Aluminum Chloride (

) (1.1–1.5 equiv). -

Procedure:

-

Quench: Pour carefully onto ice/HCl mixture.

Part 4: Data Summary & Troubleshooting

Quantitative Comparison of Conditions

| Reaction Type | Solvent | Base/Catalyst | Temp | Typical Yield | Critical Risk |

| Amide Coupling | DCM, THF | DIPEA / TEA | 85-95% | Hydrolysis if wet; N-acylation of indole if base excess is too high. | |

| Esterification | DCM, Pyridine | Pyridine / DMAP | 70-85% | DMAP can cause side reactions if used stoichiometrically. | |

| Friedel-Crafts | DCM, DCE | 40-65% | Self-Condensation (Polymerization) if N is unprotected. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Recovery | Incomplete Acid Chloride formation. | Increase reflux time with |

| Insoluble Precipitate | Indole Oligomerization. | Use N-protected starting material; maintain high dilution. |

| Double Acylation | Product N-acylation (Bis-acylation). | Control Base equivalents (use exactly 2.0 equiv); avoid DMAP. |

Part 5: Visualization of Workflows

Diagram 1: Decision Tree for Reaction Design

Caption: Decision Logic for selecting protection strategies based on the nucleophilicity of the target partner.

Diagram 2: In-Situ Protocol Workflow

Caption: Step-by-step workflow for the "Make-and-Use" generation of the acid chloride.

References

-

General Indole Chemistry & Reactivity

-

Acid Chloride Preparation

-

Amide Coupling Protocols

-

Schotten-Baumann and Anhydrous Amide Synthesis Protocols. Fisher Scientific Application Notes.

-

-

Friedel-Crafts Considerations

-

Friedel-Crafts Acylation of Indoles (C3 vs N1 selectivity). Organic Chemistry Portal.

-

-

One-Pot Procedures

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Self-condensation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. mdpi.org [mdpi.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

using oxalyl chloride vs thionyl chloride for indole acid chloride synthesis

Application Note: Strategic Synthesis of Indole-Carbonyl Chlorides

Executive Summary

Synthesizing acid chlorides from indole-carboxylic acids presents a specific chemoselective challenge: the "Indole Dilemma." Indoles are electron-rich heterocycles highly susceptible to acid-catalyzed polymerization and electrophilic substitution at the C3 position.

While Thionyl Chloride (

This guide details the mechanistic rationale, decision matrices, and validated protocols for selecting the correct reagent for your specific indole substrate.

Mechanistic Deep Dive

To make an informed decision, one must understand the activation pathways of both reagents.

A. The Thionyl Chloride Route (Thermal/Acidic)

-

Mechanism: Nucleophilic attack of the carboxylate on sulfur, followed by an

(internal nucleophilic substitution) or addition-elimination sequence.[1] -

Byproducts:

(gas) and -

The Risk: The reaction generates a high local concentration of anhydrous

. For acid-sensitive substrates like indoles, this protonates the C3 position, breaking aromaticity and initiating dimerization or polymerization. Furthermore,

B. The Oxalyl Chloride Route (Catalytic Vilsmeier-Haack)

-

Mechanism: This method relies on Dimethylformamide (DMF) as a catalyst.[3][4][5][6] DMF reacts with oxalyl chloride to form the active Chloroiminium species (Vilsmeier Reagent) .[6] This species is a potent electrophile that activates the carboxylic acid under neutral-to-mildly-acidic conditions at

to Room Temperature. -

Byproducts:

(gas), -

The Advantage: The reaction is driven by the entropic release of gases (

). It proceeds rapidly at low temperatures, minimizing the exposure of the indole ring to thermal stress and prolonged acidity.

Visualizing the Catalytic Activation (Oxalyl Chloride)

Figure 1: The catalytic cycle of DMF activating Oxalyl Chloride. Note the regeneration of DMF, allowing for sub-stoichiometric use.

Critical Decision Matrix: Which Reagent?

Not all indoles are created equal. The electron density of the indole ring—dictated by the protecting group on the Nitrogen—determines the reagent choice.

Table 1: Reagent Compatibility Profile

| Feature | Oxalyl Chloride + cat.[3][4][5][6][7] DMF | Thionyl Chloride ( |

| Primary Mechanism | Vilsmeier-Haack Activation | Thermal Nucleophilic Sub ( |

| Temperature | Reflux ( | |

| Acidity | Moderate (HCl generated, but cold) | High (HCl generated + Heat) |

| N-H Indole (Unprotected) | Recommended (High Success) | High Risk (Polymerization) |

| N-R Indole (Protected) | Recommended | Compatible (if R = Boc, Tosyl) |

| Cost | Higher | Very Low |

| Safety Hazard | Carbon Monoxide ( | Sulfur Dioxide ( |

Decision Tree

Figure 2: Strategic selection workflow based on substrate protection and scale.

Experimental Protocols

Protocol A: The "Gold Standard" (Oxalyl Chloride)

Best for: Unprotected indoles, complex substrates, and small-to-mid scale R&D.

Reagents:

-

Indole-carboxylic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 - 1.5 equiv)

-

DMF (Catalytic, 0.05 - 0.1 equiv)

-

Dichloromethane (DCM) or THF (Anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under

or Ar atmosphere. -

Solvation: Suspend the indole-carboxylic acid in anhydrous DCM (0.2 M concentration).

-

Note: The acid may not fully dissolve initially. It will dissolve as it converts to the acid chloride.

-

-

Catalyst: Add catalytic DMF (1-2 drops for <5mmol scale).

-

Addition: Cool the mixture to

(ice bath). Add Oxalyl Chloride dropwise via syringe.-

Observation: Immediate bubbling (

) will occur.

-

-

Reaction: Remove the ice bath and stir at Room Temperature for 1-2 hours.

-

Endpoint: The reaction solution typically turns clear and yellow/orange as the solid acid is consumed.

-

-

Workup: Concentrate the solvent in vacuo (rotary evaporator) to remove excess oxalyl chloride and HCl.

-

Tip: Co-evaporate with dry toluene (

) to ensure complete removal of HCl traces.

-

-

Usage: Use the crude acid chloride immediately for the next step (e.g., amide coupling, Friedel-Crafts). Do not purify on silica gel (it will hydrolyze).

Protocol B: The "Rugged" Route (Thionyl Chloride)

Best for: N-Protected indoles (e.g., N-Tosyl), simple aromatics, and large-scale cost reduction.

Reagents:

-

Indole-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (5.0 - 10.0 equiv / or used as solvent)

-

Toluene (Optional co-solvent)

Procedure:

-

Setup: Equip a flask with a reflux condenser and a gas scrubber (NaOH trap) for

fumes. -

Addition: Add the indole acid to the flask. Add Thionyl Chloride carefully.

-

Reaction: Heat to reflux (

) for 2-4 hours. -

Workup: Distill off the excess Thionyl Chloride (vacuum distillation preferred).

-

Chaser: Add toluene and concentrate again to azeotrope off residual

.

Quality Control: The "Methanol Quench"

Since acid chlorides are unstable and difficult to analyze directly via LCMS or TLC, use this self-validating system to confirm conversion.

The Protocol:

-

Take a micro-aliquot (

) of your reaction mixture. -

Quench it into a vial containing

of dry Methanol (and optionally a drop of -

Wait 5 minutes.

-

Run TLC or LCMS on this quenched sample.

-

Interpretation:

-

Success: You observe the Methyl Ester mass (

relative to acid). -

Incomplete: You observe the starting Carboxylic Acid mass.

-

Failure: You observe complex mixtures/dimers (indicates indole decomposition).

-

Safety & Handling

-

Carbon Monoxide (CO): Protocol A generates CO. This is odorless and fatal. Must be performed in a well-ventilated fume hood.

-

Thionyl Chloride: Highly corrosive and reacts violently with water.[8] The

byproduct is a severe respiratory irritant. -

Explosion Hazard: Never concentrate reaction mixtures containing oxalyl chloride/DMSO (Swern conditions), though this protocol uses DMF, which is safer.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Donahue, M. (2022).[5] Acid Chloride Synthesis using Oxalyl Chloride and DMF. YouTube / University of Southern Mississippi. [Link] (Concept verification via educational resource).

-

Joulié, M. M., et al. (2011). Synthesis of Indole Derivatives. Journal of Organic Chemistry, 76(3), 677–683. (Contextualizing Indole Sensitivity). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 3. columbia.edu [columbia.edu]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. youtube.com [youtube.com]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]

- 8. manavchem.com [manavchem.com]

Application Note & Protocols: Strategic Synthesis of Indole-6-Carboxamides and Esters via Nucleophilic Acyl Substitution of 1H-Indole-6-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indole-6-Acyl Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Specifically, functionalization at the 6-position of the indole ring provides a critical vector for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. 1H-Indole-6-carbonyl chloride serves as a highly reactive and versatile electrophilic building block, enabling the efficient construction of indole-6-carboxamides and indole-6-carboxylates. These motifs are prevalent in molecules targeting a wide range of diseases. This guide provides a detailed exploration of the underlying chemical principles and robust protocols for leveraging 1H-Indole-6-carbonyl chloride in nucleophilic substitution reactions.

Part 1: Core Chemical Principles and Reactivity

1H-Indole-6-carbonyl chloride's utility stems from the high reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing inductive effect of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4]